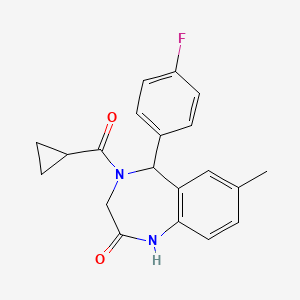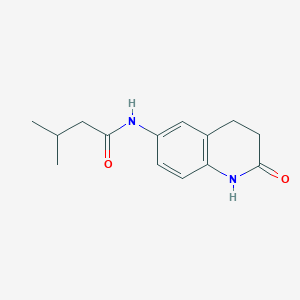
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has been studied extensively. The compound has been found to bind to the active site of its target proteins and inhibit their activity. It achieves this by forming hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. The compound also undergoes conformational changes upon binding, which further stabilizes the interaction.
Biochemical and Physiological Effects:
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs. The compound has also been found to inhibit the growth and proliferation of cancer cells by targeting carbonic anhydrase IX. Additionally, the compound has been reported to have anxiolytic and antidepressant effects by modulating the activity of GABA-A and serotonin receptors.
实验室实验的优点和局限性
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against its target proteins, which makes it a valuable tool for studying their functions. Another advantage is its ability to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for anticancer drug development. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in some assays. Another limitation is its potential toxicity, which needs to be carefully evaluated before use in vivo.
未来方向
There are several future directions for the study of 2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide. One direction is to explore its activity against other targets such as protein phosphatases and transcription factors. Another direction is to investigate its potential as an anticancer drug in preclinical and clinical studies. Additionally, the compound can be modified to improve its solubility and reduce its toxicity. Finally, the compound can be used as a tool to study the functions of its target proteins in various biological processes.
合成方法
The synthesis of 2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 2-bromo-5-fluoro-4-carboxypyridine with 5-fluoro-1-methylbenzimidazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 60-80°C for several hours. The resulting product is purified using column chromatography or recrystallization.
科学研究应用
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide has been found to have potential applications in drug discovery and development. It has been studied for its activity against various targets such as protein kinases, enzymes, and receptors. The compound has been reported to inhibit the activity of several protein kinases such as CDK1, CDK2, and CDK9, which are involved in cell cycle regulation and transcription. It has also been shown to inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, the compound has been found to have activity against several receptors such as GABA-A, 5-HT1A, and 5-HT2A, which are involved in neurotransmission.
属性
IUPAC Name |
2-bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2N4O/c1-21-11-3-2-7(16)4-10(11)19-14(21)20-13(22)8-5-12(15)18-6-9(8)17/h2-6H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNBMVYFVPNNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1NC(=O)C3=CC(=NC=C3F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-N-(5-fluoro-1-methylbenzimidazol-2-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

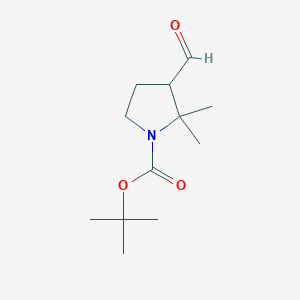

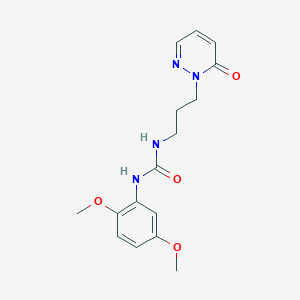
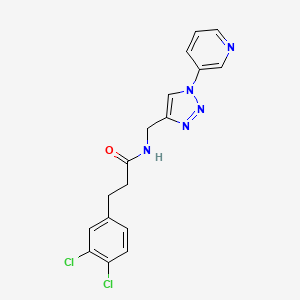
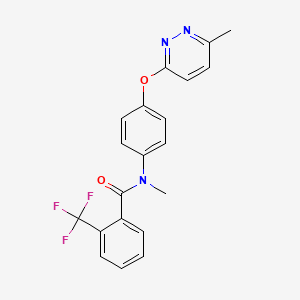
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B2655331.png)
![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)
![N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655335.png)
![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)
